Cas no 2967-54-6 (3,5-Difluoro-4-hydroxybenzonitrile)

3,5-Difluoro-4-hydroxybenzonitrile is a fluorinated aromatic compound featuring a hydroxyl group and a nitrile functionality at the para position. Its unique structure, combining electron-withdrawing fluorine atoms and a polar nitrile group, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine enhances metabolic stability and bioavailability, while the hydroxyl group offers a reactive site for further derivatization. This compound is particularly useful in the development of active ingredients requiring precise electronic and steric properties. Its high purity and consistent performance make it a reliable choice for research and industrial applications demanding controlled reactivity and structural specificity.
3,5-Difluoro-4-hydroxybenzonitrile structure
2967-54-6 structure
商品名:3,5-Difluoro-4-hydroxybenzonitrile
CAS番号:2967-54-6
MF:C7H3F2NO
メガワット:155.1016
MDL:MFCD09033181
CID:890087
PubChem ID:10749406

3,5-Difluoro-4-hydroxybenzonitrile 化学的及び物理的性質

名前と識別子

    • 3,5-Difluoro-4-hydroxybenzonitrile
    • 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE
    • 4-cyano-2,6-difluorophenol
    • Benzonitrile, 3,5-difluoro-4-hydroxy-
    • 2,6-difluoro-4-cyanophenol
    • 3,5-Difluoro-4-hydroxy benzonitrile
    • PubChem23504
    • XZNZJDPPWWFJAL-UHFFFAOYSA-N
    • 4-Hydroxy-3,5-difluorobenzonitrile
    • CL9061
    • BBL102977
    • STL556786
    • CM13045
    • AM83226
    • AS05833
    • LS11499
    • AB0061095
    • DS-15589
    • DTXSID20444265
    • SY101617
    • SCHEMBL198609
    • 3 pound not5-Difluoro-4-hydroxybenzonitrile
    • EN300-1615114
    • DB-016728
    • 2967-54-6
    • MFCD09033181
    • CS-W006696
    • AKOS006330014
    • MDL: MFCD09033181
    • インチ: 1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
    • InChIKey: XZNZJDPPWWFJAL-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C(C#N)C([H])=C(C=1O[H])F

計算された属性

  • せいみつぶんしりょう: 155.01827004g/mol
  • どういたいしつりょう: 155.01827004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 89-92 ºC
  • ふってん: 221.0±40.0 ºC (760 Torr),
  • フラッシュポイント: 87.4±27.3 ºC,
  • ようかいど: 極微溶性(0.29 g/l)(25ºC)、

3,5-Difluoro-4-hydroxybenzonitrile セキュリティ情報

  • 危険レベル:6.1

3,5-Difluoro-4-hydroxybenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D447443-1g
3,5-Difluoro-4-hydroxybenzonitrile
2967-54-6
1g
$98.00 2023-05-18
abcr
AB352039-1 g
3,5-Difluoro-4-hydroxybenzonitrile, 96%; .
2967-54-6 96%
1g
€102.00 2022-06-10
Alichem
A014002785-250mg
3,5-Difluoro-4-hydroxybenzonitrile
2967-54-6 97%
250mg
$470.40 2023-09-02
Fluorochem
036238-5g
3,5-Difluoro-4-hydroxybenzonitrile
2967-54-6 97%
5g
£111.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064507-100g
3,5-Difluoro-4-hydroxybenzonitrile
2967-54-6 98%
100g
¥13200.00 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0106-1G
3,5-difluoro-4-hydroxybenzonitrile
2967-54-6 95%
1g
¥ 224.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064507-1g
3,5-Difluoro-4-hydroxybenzonitrile
2967-54-6 98%
1g
¥377.00 2024-08-03
Fluorochem
036238-250mg
3,5-Difluoro-4-hydroxybenzonitrile
2967-54-6 97%
250mg
£10.00 2022-03-01
Chemenu
CM157101-25g
3,5-Difluoro-4-hydroxybenzonitrile
2967-54-6 95+%
25g
$468 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064507-25g
3,5-Difluoro-4-hydroxybenzonitrile
2967-54-6 98%
25g
¥4758.00 2024-08-03

3,5-Difluoro-4-hydroxybenzonitrile 関連文献

3,5-Difluoro-4-hydroxybenzonitrileに関する追加情報

3,5-Difluoro-4-hydroxybenzonitrile (CAS No. 2967-54-6): A Comprehensive Overview

3,5-Difluoro-4-hydroxybenzonitrile (CAS No. 2967-54-6) is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound, also referred to as diflubenzonitrile, is characterized by its benzene ring substituted with fluorine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and a nitrile group at the para position relative to the hydroxyl group. Its molecular formula is C7H3F2N O2, and it has a molecular weight of approximately 181.11 g/mol.

The synthesis of 3,5-difluoro-4-hydroxybenzonitrile involves a series of carefully controlled reactions, often starting from fluorobenzene derivatives. Recent advancements in synthetic methodologies have enabled higher yields and improved purity levels, making this compound more accessible for research and industrial applications. The compound's structure lends itself well to various functionalization reactions, which have been explored in recent studies to develop novel materials with tailored properties.

One of the most promising applications of 3,5-difluoro-4-hydroxybenzonitrile lies in its use as a precursor for advanced materials such as polymers and coordination compounds. Researchers have demonstrated that this compound can be polymerized under specific conditions to form high-performance polymers with excellent thermal stability and mechanical properties. Additionally, its ability to coordinate with metal ions has opened avenues for the development of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage, catalysis, and sensing technologies.

Recent studies have also highlighted the potential of diflubenzonitrile in pharmaceutical chemistry. The compound's unique combination of electron-withdrawing groups (fluorine atoms and nitrile group) and hydroxyl functionality makes it an attractive candidate for drug design. Researchers have explored its role as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases. Preclinical studies have shown promising results, with the compound exhibiting selective cytotoxicity against cancer cells while minimizing toxicity to healthy cells.

In terms of spectroscopic analysis, 3,5-difluoro-4-hydroxybenzonitrile has been thoroughly studied using techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These studies have provided insights into its electronic structure and intermolecular interactions, which are critical for understanding its reactivity and stability under different conditions. For instance, UV-vis spectroscopy has revealed strong absorption bands in the ultraviolet region due to the conjugated system formed by the benzene ring and nitrile group.

The environmental impact of diflubenzonitrile has also been a topic of recent research. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Initial findings suggest that while the compound is not inherently toxic at low concentrations, further research is needed to fully assess its environmental fate and potential risks.

In conclusion, 3,5-difluoro-4-hydroxybenzonitrile (CAS No. 2967-54-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable building block for advanced materials and pharmaceuticals. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in both academic research and industrial development.

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Amadis Chemical Company Limited
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